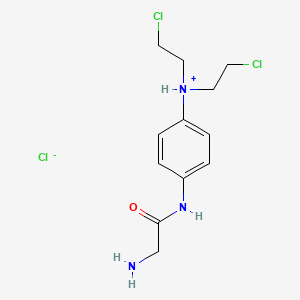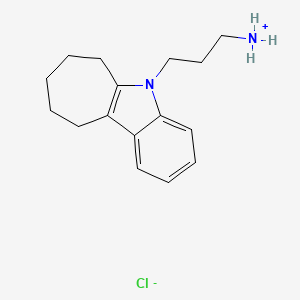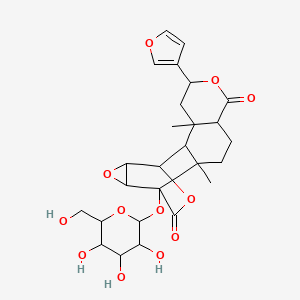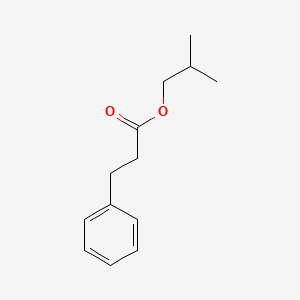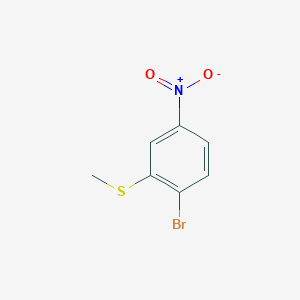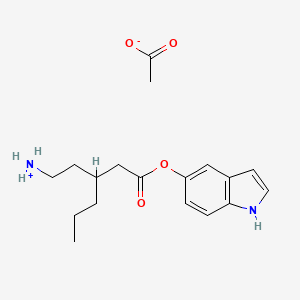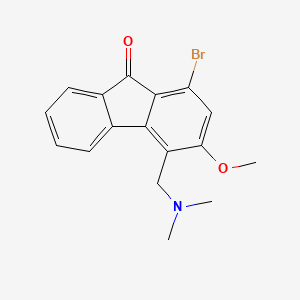
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- is a chemical compound with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol . This compound is a derivative of fluorenone, which is a key intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform . The dimethylamino group can be introduced using dimethylamine in the presence of a base such as sodium hydroxide, while the methoxy group can be introduced using methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives with different functional groups.
Reduction Reactions: The carbonyl group in the fluorenone moiety can be reduced to form fluoren-9-ol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenones depending on the nucleophile used.
Oxidation Reactions: Products include fluorenone derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include fluoren-9-ol derivatives.
Aplicaciones Científicas De Investigación
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- involves its interaction with various molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, and its carbonyl group can participate in nucleophilic addition reactions . The methoxy group can enhance the compound’s solubility and stability in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Fluoren-9-one: The parent compound without the bromine, dimethylamino, and methoxy groups.
1-Bromo-4-(dimethylamino)methylfluoren-9-one: Similar compound without the methoxy group.
1-Bromo-3-methoxyfluoren-9-one: Similar compound without the dimethylamino group.
Uniqueness
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- is unique due to the presence of all three functional groups (bromine, dimethylamino, and methoxy) on the fluorenone scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
42839-72-5 |
|---|---|
Fórmula molecular |
C17H16BrNO2 |
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
1-bromo-4-[(dimethylamino)methyl]-3-methoxyfluoren-9-one |
InChI |
InChI=1S/C17H16BrNO2/c1-19(2)9-12-14(21-3)8-13(18)16-15(12)10-6-4-5-7-11(10)17(16)20/h4-8H,9H2,1-3H3 |
Clave InChI |
ZYFFACAYBMIIDV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


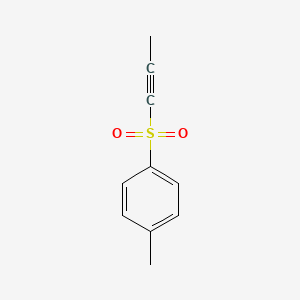


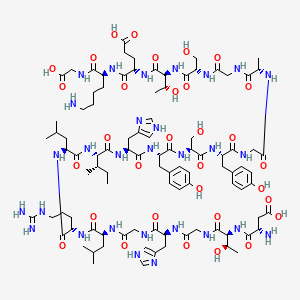
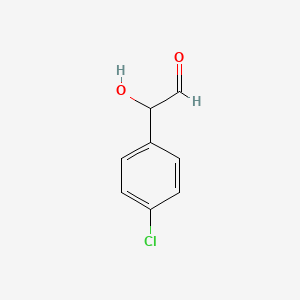
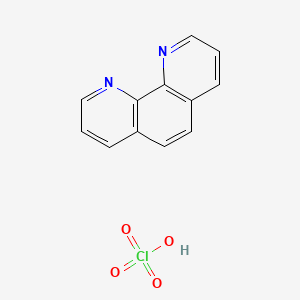
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
